2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol, also referred to as 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride, is a synthetic organic compound with potential applications in medicinal chemistry. Its chemical structure includes a piperazine ring, a pyrrolidine moiety, and an ethanol group, suggesting it may interact with biological systems in significant ways. The compound is registered under the CAS number 1808520-32-2, and its molecular formula is CHClNO, with a molecular weight of approximately 322.70 g/mol .
The compound is synthesized in laboratories and is categorized as a synthetic organic compound. It is of particular interest in the fields of medicinal chemistry and drug discovery due to its structural features that resemble bioactive molecules. The presence of multiple nitrogen atoms in its structure indicates potential for various pharmacological activities, making it a candidate for further research.
The synthesis of 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol typically involves several key steps:
The reaction conditions for each step require careful control of temperature and pressure to optimize yield and purity. The use of solvents and catalysts may also be necessary depending on the specific reagents employed.
The molecular structure of 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol features:
2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol can participate in various chemical reactions:
Understanding these reactions is crucial for designing derivatives with improved pharmacokinetic properties or enhanced efficacy in biological systems.
The mechanism of action for 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity through binding interactions, leading to various biological effects. The precise pathways depend on the context of use and specific targets involved .
While specific boiling point data may not be available, compounds similar to 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol typically exhibit moderate volatility due to their organic nature.
The presence of multiple functional groups (hydroxyl and amine groups) suggests that this compound could exhibit basic properties, making it soluble in polar solvents like water . Its reactivity profile indicates potential for diverse chemical transformations.
2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol has several scientific applications:
The opioid epidemic remains a global public health crisis, necessitating innovative therapeutic strategies that decouple analgesia from addiction liability. Dual-target pharmacophore design has emerged as a promising approach, wherein single chemical entities simultaneously modulate multiple biological targets involved in pain and reward pathways. The compound 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol exemplifies this strategy, integrating a pyrrolidine-piperazine hybrid scaffold to bridge μ-opioid receptor (MOR) agonism and dopamine D3 receptor (D3R) antagonism. This design aims to retain analgesic efficacy while mitigating abuse potential—a critical advancement in pain management and addiction therapy [1] [7].
Pyrrolidine-piperazine hybrids serve as privileged scaffolds in medicinal chemistry due to their stereochemical versatility and three-dimensional coverage. The pyrrolidine ring provides sp³-hybridized carbon atoms, enabling exploration of diverse pharmacophore orientations through pseudorotation—a conformational flexibility absent in planar aromatic systems [3] [8]. This flexibility is critical for simultaneous engagement of MOR and D3R, which possess distinct orthosteric binding sites (OBS) and secondary binding pockets (SBP).
Table 1: Physicochemical Properties of 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₂₆Cl₃N₃O | Confirmed via CAS 1808520-32-2 [2] |
Molecular Weight | 322.70 g/mol | Ideal for CNS penetration |
Hydrogen Bond Donors | 3 (NH pyrrolidine, OH, NH⁺) | Facilitates target binding |
Hydrogen Bond Acceptors | 4 (N-piperazine, O, N pyrrolidine) | Enhances solubility and protein interactions |
Polar Surface Area (PSA) | ~50 Ų | Predicts blood-brain barrier permeability |
SMILES | OCCN1CCN(CC2CNCC2)CC1.Cl | Unique identifier for chemical structure [2] |
Early strategies focused on monovalent ligands like methadone, which showed incidental D3R affinity (Kᵢ ~1–10 µM) but lacked optimized dual activity [1]. The limitations of such compounds—low selectivity and functional unselectivity—prompted the development of bivalent ligands. These incorporate:
Key milestones include:
The neurobiological crosstalk between MOR and D3R underpins the dual-target strategy:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7